![molecular formula C14H16N2O5 B2563296 4-[1-(Furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione CAS No. 2034391-99-4](/img/structure/B2563296.png)
4-[1-(Furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(Furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperidine ring, and a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride derivative.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dihalide under basic conditions.
Coupling Reactions: The final step involves coupling the furan, piperidine, and morpholine rings through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-[1-(Furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
4-[1-(Furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Mecanismo De Acción
The mechanism of action of 4-[1-(Furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[1-(Furan-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione
- 4-[1-(Thiophene-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione
- 4-[1-(Pyridine-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione
Uniqueness
4-[1-(Furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione is unique due to the specific positioning of the furan ring, which can influence its reactivity and interaction with biological targets. The combination of the furan, piperidine, and morpholine rings also provides a versatile scaffold for further functionalization and derivatization.
Propiedades
IUPAC Name |
4-[1-(furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c17-12-8-21-9-13(18)16(12)11-1-4-15(5-2-11)14(19)10-3-6-20-7-10/h3,6-7,11H,1-2,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPLHVNDXJNNDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(cyanomethyl)-2-{[4-(piperidin-1-yl)phenyl]sulfamoyl}acetamide](/img/structure/B2563213.png)
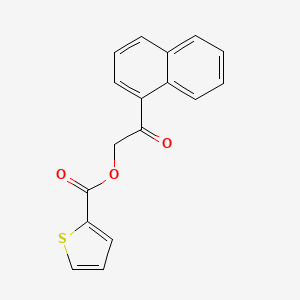
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2563216.png)
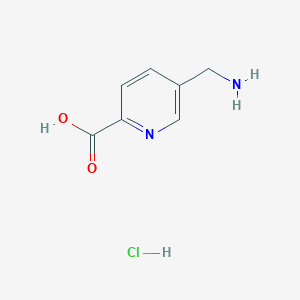
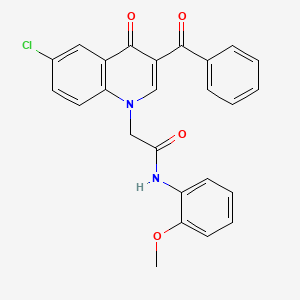
![(Z)-ethyl 2-(6-nitro-2-((5-nitrofuran-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2563224.png)
![N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2563226.png)

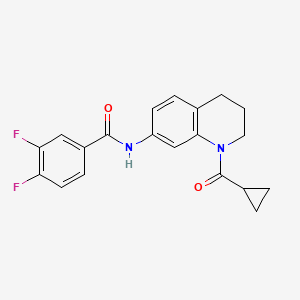
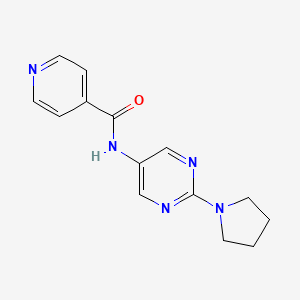
![2-(benzyl(4-(cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2563230.png)
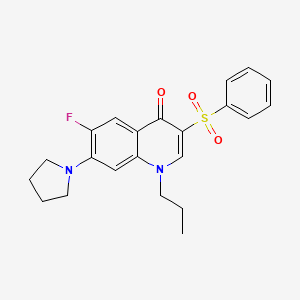
![1-[(E)-[(4R,4As,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea;acetic acid](/img/structure/B2563233.png)
![1-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2563235.png)
